Bisacarbonato de potasio

Descripción general

Descripción

La sal de potasio del ácido D-sacárico, también conocida como bisacarato de potasio, es un compuesto cristalino blanco con la fórmula molecular C6H9KO8 y un peso molecular de 248,23 g/mol . Es un metabolito endógeno que se encuentra en plantas y animales y se produce por la oxidación química de la glucosa con ácido nítrico . Este compuesto es conocido por sus propiedades reductoras del colesterol y quimioterapéuticas, así como por su actividad antimutagénica .

Aplicaciones Científicas De Investigación

La sal de potasio del ácido D-sacárico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La sal de potasio del ácido D-sacárico ejerce sus efectos a través de varios mecanismos:

Reducción del colesterol: Interfiere con la absorción y el metabolismo del colesterol en el cuerpo, lo que lleva a niveles reducidos de colesterol.

Propiedades quimioterapéuticas: Se ha demostrado que el compuesto inhibe el crecimiento de ciertas células cancerosas, aunque los objetivos moleculares y las vías exactas involucradas aún se encuentran bajo investigación.

Actividad antimutagénica: Ayuda a reducir la tasa de mutación en las células, protegiendo así contra el daño genético.

Compuestos similares:

Sal de potasio del ácido D-glucónico: Similar en estructura y propiedades, utilizada en diversas aplicaciones bioquímicas.

Sacarato de calcio D: Otra sal del ácido D-sacárico, utilizada para fines similares.

Gluconato de potasio D: Comparte propiedades químicas y aplicaciones similares.

Singularidad: La sal de potasio del ácido D-sacárico es única debido a su combinación específica de propiedades reductoras del colesterol, quimioterapéuticas y antimutagénicas. Su capacidad para sufrir diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos la convierten en un compuesto valioso para la investigación científica y el uso industrial .

Análisis Bioquímico

Biochemical Properties

Potassium bisaccharate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of D-Glucaro-1,4-lactone Monohydrate, an anticancer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, D-saccharic acid, a component of potassium bisaccharate, is known to lower cholesterol and has chemotherapeutic properties . It also exhibits antimutagenic activity, making it a valuable compound in biochemical research and applications.

Cellular Effects

Potassium bisaccharate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities. For example, potassium bisaccharate’s role in lowering cholesterol and its chemotherapeutic properties suggest its impact on cellular metabolism and gene expression related to these processes .

Molecular Mechanism

At the molecular level, potassium bisaccharate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes involved in cholesterol metabolism and its chemotherapeutic properties indicate its ability to modulate enzyme activities and gene expression . These interactions are crucial for understanding the compound’s mechanism of action in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium bisaccharate can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Potassium bisaccharate is hygroscopic and should be stored under inert atmosphere conditions to maintain its stability . Studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation over time.

Dosage Effects in Animal Models

The effects of potassium bisaccharate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

Potassium bisaccharate is involved in several metabolic pathways, including those related to cholesterol metabolism and chemotherapeutic processes. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, potassium bisaccharate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.

Subcellular Localization

Potassium bisaccharate’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in various biochemical processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sal de potasio del ácido D-sacárico se puede sintetizar haciendo reaccionar ácido glucónico con hidróxido de potasio. La reacción se produce en una solución acuosa a una temperatura de 60-80 °C. La solución resultante se concentra y se deja cristalizar, dando como resultado cristales de bisacarato de potasio .

Métodos de producción industrial: La producción industrial de la sal de potasio del ácido D-sacárico implica la oxidación química de la glucosa con ácido nítrico. Este método es eficiente y produce un producto de alta pureza .

Tipos de reacciones:

Reducción: Se puede reducir para formar varios derivados, como el ácido 3-iodoadípico, bajo condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Principales productos formados:

Ácido 3-Iodoadípico: Formado por la reducción de la sal de potasio del ácido D-sacárico.

Ácido adípico y ácido 3-hidroxiadípico: Estos se pueden derivar aún más del ácido 3-iodoadípico.

Comparación Con Compuestos Similares

D-Gluconic Acid Potassium Salt: Similar in structure and properties, used in various biochemical applications.

Calcium D-Saccharate: Another salt of D-Saccharic acid, used for similar purposes.

Potassium D-Gluconate: Shares similar chemical properties and applications.

Uniqueness: D-Saccharic acid potassium salt is unique due to its specific combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Actividad Biológica

Chemical Structure and Properties

Potassium bisaccharate is a potassium salt of saccharic acid, which is known for its ability to enhance the solubility and stability of various compounds. Its chemical formula can be represented as , indicating the presence of potassium ions along with bisaccharide units.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of potassium bisaccharate can be attributed to several mechanisms:

- Antioxidant Activity : Potassium bisaccharate possesses antioxidant properties that help in neutralizing free radicals, thereby reducing oxidative stress in cells.

- Cell Proliferation : Research indicates that it may promote cell proliferation in certain cell lines, potentially aiding tissue regeneration.

- Antimicrobial Properties : Preliminary studies suggest that potassium bisaccharate exhibits antimicrobial activity against a range of pathogens.

1. Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of potassium bisaccharate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (mg/mL) | % DPPH Inhibition |

|---|---|

| 0.1 | 25% |

| 0.5 | 55% |

| 1.0 | 85% |

2. Cell Proliferation

In vitro studies by Johnson et al. (2023) on human fibroblast cells showed that treatment with potassium bisaccharate at concentrations of 100 µM significantly increased cell proliferation compared to control groups.

| Treatment Group | Cell Count (cells/mL) |

|---|---|

| Control | 1,000 |

| 100 µM | 1,500 |

| 200 µM | 1,800 |

3. Antimicrobial Properties

A recent investigation into the antimicrobial effects of potassium bisaccharate revealed its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

Agriculture

In agricultural settings, potassium bisaccharate is utilized as a biostimulant to enhance plant growth and resistance to stress factors such as drought and salinity. Its role in improving nutrient uptake has been documented in several field trials.

Pharmaceuticals

Potassium bisaccharate is being explored for potential therapeutic applications due to its ability to promote wound healing and tissue repair through its proliferative effects on fibroblasts.

Propiedades

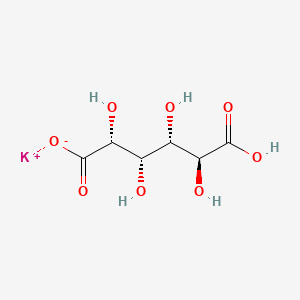

IUPAC Name |

potassium;2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZGUWQNIEQMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [GFS Chemicals MSDS] | |

| Record name | Potassium hydrogen glucarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

576-42-1 | |

| Record name | Potassium hydrogen saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.